molecular formula C13H14F3NO2S3 B6475218 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,3,3-trifluoropropane-1-sulfonamide CAS No. 2640889-08-1

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B6475218
CAS No.: 2640889-08-1
M. Wt: 369.5 g/mol
InChI Key: KSSOVRDUYGLLGQ-UHFFFAOYSA-N
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Description

2,2’-Bithiophene is an organic compound that is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .


Synthesis Analysis

2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT . Basic sources of crucial substrates which include bithiophene motif for catalytic reactions were 2,2’-bithiophene, gaseous acetylene and 1,3-butadiyne .


Molecular Structure Analysis

The structure of 2,2’-bithiophene is available as a 2D Mol file or as a computed 3D SD file . X-ray crystallography shows that the two rings are coplanar .


Chemical Reactions Analysis

New catalytically or high pressure activated reactions and routes, including coupling, double bond migration in allylic systems, and various types of cycloaddition and dihydroamination have been used for the synthesis of novel bithiophene derivatives .


Physical and Chemical Properties Analysis

2,2’-Bithiophene has a molar mass of 166.26 g/mol. It appears as colorless crystals and has a density of 1.44 g/cm3 . It has a melting point of 31.1 °C and a boiling point of 260 °C .

Future Directions

2,2’-Bithiophene and thieno[3,2-b]thiophene have been extensively applied as building blocks in conjugated polymers for organic field-effect transistor applications . Future research may continue to explore the potential applications of these and related compounds in organic electronics .

Properties

IUPAC Name

3,3,3-trifluoro-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2S3/c14-13(15,16)6-9-22(18,19)17-7-5-10-3-4-12(21-10)11-2-1-8-20-11/h1-4,8,17H,5-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSOVRDUYGLLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)CCNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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